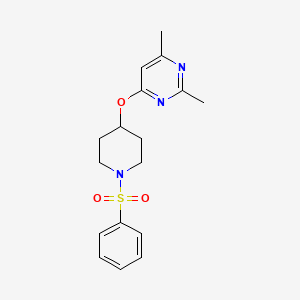

2,4-Dimethyl-6-((1-(phenylsulfonyl)piperidin-4-yl)oxy)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Dimethyl-6-((1-(phenylsulfonyl)piperidin-4-yl)oxy)pyrimidine is a synthetic organic compound characterized by its complex structure, which includes a pyrimidine ring substituted with dimethyl groups and a phenylsulfonyl piperidine moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-6-((1-(phenylsulfonyl)piperidin-4-yl)oxy)pyrimidine typically involves multiple steps:

Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Introduction of Dimethyl Groups: The dimethyl groups at positions 2 and 4 can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.

Attachment of the Piperidine Moiety: The piperidine ring can be synthesized separately and then attached to the pyrimidine core through a nucleophilic substitution reaction. This involves the reaction of a piperidine derivative with a suitable leaving group on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the phenylsulfonyl group, potentially converting it to a phenylthiol group.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: N-oxides of the piperidine ring.

Reduction: Phenylthiol derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2,4-Dimethyl-6-((1-(phenylsulfonyl)piperidin-4-yl)oxy)pyrimidine has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders due to its piperidine moiety.

Biological Studies: The compound can be used in studies investigating enzyme inhibition, receptor binding, and other biochemical interactions.

Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or photophysical properties.

Mécanisme D'action

The mechanism of action of 2,4-Dimethyl-6-((1-(phenylsulfonyl)piperidin-4-yl)oxy)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can enhance binding affinity through hydrophobic interactions, while the piperidine ring can interact with specific amino acid residues in the active site of enzymes or receptors. This can lead to inhibition or modulation of the target’s activity, affecting various biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Dimethyl-6-((1-(phenylsulfonyl)piperidin-4-yl)oxy)triazine: Similar structure but with a triazine ring instead of a pyrimidine ring.

2,4-Dimethyl-6-((1-(phenylsulfonyl)piperidin-4-yl)oxy)benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.

Uniqueness

2,4-Dimethyl-6-((1-(phenylsulfonyl)piperidin-4-yl)oxy)pyrimidine is unique due to its specific combination of a pyrimidine ring with a phenylsulfonyl piperidine moiety. This combination provides a distinct set of chemical properties and biological activities that are not observed in the similar compounds listed above.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Activité Biologique

2,4-Dimethyl-6-((1-(phenylsulfonyl)piperidin-4-yl)oxy)pyrimidine (CAS Number: 2034498-37-6) is a synthetic compound characterized by its unique pyrimidine structure. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and neurology.

Chemical Structure and Properties

The molecular formula of this compound is C17H21N3O3S, with a molecular weight of 347.4 g/mol. Its structure includes a pyrimidine ring substituted with a piperidine moiety linked through a sulfonyl group, which is critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 2034498-37-6 |

| Molecular Formula | C17H21N3O3S |

| Molecular Weight | 347.4 g/mol |

Antiproliferative Effects

Research has indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives with similar structural features have IC50 values ranging from 1.6 to 8.0 µM against human leukemic cell lines (K562 and CEM) . This suggests that the compound may possess comparable efficacy in inhibiting tumor cell growth.

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets involved in cell proliferation and survival pathways. Potential mechanisms include:

- Inhibition of Cell Cycle Progression : Compounds with similar structures have been reported to induce cell cycle arrest, particularly at the G2/M phase, leading to apoptosis in cancer cells.

- Modulation of Signaling Pathways : The sulfonamide group may facilitate interactions with proteins involved in key signaling pathways, such as AKT/mTOR, which are critical for cancer cell survival and proliferation.

Case Studies

A notable study involving a series of piperidine derivatives demonstrated that modifications to the phenylsulfonyl group significantly enhanced antiproliferative activity against cancer cells. The study highlighted the importance of electronic properties and steric factors in determining the efficacy of these compounds .

In Vivo Studies

While most studies focus on in vitro assessments, preliminary in vivo studies are necessary to evaluate the pharmacokinetics and therapeutic potential of this compound. These studies should assess:

- Toxicity Profiles : Understanding the safety profile is crucial for further development.

- Efficacy in Tumor Models : Evaluating the compound's effectiveness in animal models can provide insights into its potential clinical applications.

Propriétés

IUPAC Name |

4-[1-(benzenesulfonyl)piperidin-4-yl]oxy-2,6-dimethylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-13-12-17(19-14(2)18-13)23-15-8-10-20(11-9-15)24(21,22)16-6-4-3-5-7-16/h3-7,12,15H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGBUGVJKRWIHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.